molecular formula C15H11F2N5O2 B2582901 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396792-18-9

2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2582901
CAS No.: 1396792-18-9
M. Wt: 331.283
InChI Key: VXAIJKWTXCIDLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole moiety via a phenyl bridge. This structure places it within a class of molecules known for their significant potential in pharmacological and neuroscientific research. Compounds with similar structural motifs, particularly those containing the tetrazole and benzamide functional groups, have demonstrated promising anticonvulsant activity in experimental models. Research on analogous molecules has shown that such compounds can interact with the GABA-A receptor, a primary target for anticonvulsant and anxiolytic drugs . The mechanism of action is believed to involve the enhancement of GABAergic neurotransmission in the brain, potentially by increasing the content of the inhibitory neurotransmitter GABA, which can lead to a suppression of neuronal hyperexcitability characteristic of seizure states . The specific substitution pattern on the benzamide ring and the tetrazole system in this compound is designed to optimize binding affinity and selectivity for relevant biological targets. Researchers can utilize this chemical in exploratory studies for developing novel therapeutic agents for neurological disorders, as well as in fundamental biochemical research to probe the structure and function of ligand-gated ion channels. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,6-difluoro-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N5O2/c1-21-15(24)22(20-19-21)10-7-5-9(6-8-10)18-14(23)13-11(16)3-2-4-12(13)17/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAIJKWTXCIDLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile. For instance, 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole can be prepared by reacting 4-methylphenylhydrazine with sodium nitrite in acidic conditions, followed by cyclization.

    Benzamide Synthesis: The benzamide core is synthesized by reacting 2,6-difluorobenzoyl chloride with an appropriate amine under basic conditions.

    Coupling Reaction: The final step involves coupling the tetrazole derivative with the benzamide intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The difluoro groups on the benzamide ring can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles.

    Reduction Reactions: The carbonyl group in the tetrazole moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation Reactions: The methyl group on the tetrazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol.

    Reduction: Sodium borohydride in ethanol.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products

    Substitution: Formation of substituted benzamides.

    Reduction: Formation of alcohol derivatives.

    Oxidation: Formation of carboxylic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

In biological research, 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is studied for its potential as a biochemical probe. It can be used to investigate the role of specific enzymes and receptors in various biological processes.

Medicine

Medically, this compound has shown promise as a potential therapeutic agent. Its ability to modulate specific biological pathways makes it a candidate for drug development, particularly in the treatment of inflammatory and autoimmune diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoro groups and the tetrazole moiety play crucial roles in binding to these targets, thereby modulating their activity. This can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

The compound’s closest analogs include 1,2,4-triazole derivatives (e.g., compounds 7–9 from ) and pesticide benzamides (e.g., diflufenican from ). Key differences lie in:

  • Heterocyclic Core : The tetrazole ring in the target compound vs. triazole-thiones in compounds 7–7. The tetrazole’s 5-oxo group enhances electron-withdrawing effects compared to the triazole’s C=S group (~1247–1255 cm⁻¹ in IR spectra for C=S vs. absence in tetrazole) .
  • Substituent Effects: The 2,6-difluorophenyl group in the target compound contrasts with the 2,4-difluorophenyl group in diflufenican. The latter’s pyridinecarboxamide core and trifluoromethylphenoxy substituent enhance lipophilicity, critical for herbicidal activity .

Tautomerism and Stability

Compounds 7–9 () exist as thione tautomers, confirmed by IR spectra (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹). In contrast, the tetrazole ring in the target compound likely stabilizes as a 5-oxo tautomer, reducing reactivity compared to triazole-thiones .

Pharmacological Potential

BTK inhibitors like GDC-0834 () share a benzamide scaffold but incorporate bulkier substituents (e.g., piperazine and pyrazine rings) for kinase binding. The target compound’s tetrazole group may offer metabolic stability over triazole-based inhibitors, though its smaller size could limit target affinity .

Data Table: Key Comparisons

Property Target Compound Compounds 7–9 (Triazole-Thiones) Diflufenican (Herbicide) GDC-0834 (BTK Inhibitor)
Core Structure Benzamide with tetrazole 1,2,4-Triazole-thione Pyridinecarboxamide Benzamide with triazolopyrimidine
Key Substituents 2,6-Difluorophenyl; 4-methyl-5-oxotetrazolyl 4-(4-X-phenylsulfonyl)phenyl; 2,4-difluorophenyl 2,4-Difluorophenyl; 3-(trifluoromethyl)phenoxy Piperazine; methylpyrazine
Molecular Weight (g/mol) ~363.3 (calculated) ~450–500 (varies with X = H, Cl, Br) 394.3 562.6
IR Spectral Features Expected C=O (tetrazole) ~1680 cm⁻¹; NH ~3300 cm⁻¹ C=S ~1247–1255 cm⁻¹; NH ~3278–3414 cm⁻¹ Not reported Not reported
Applications Hypothesized: Enzyme inhibition (e.g., kinase or protease targets) Synthetic intermediates for agrochemicals/pharmaceuticals Herbicide (lipid synthesis inhibition) Anticancer (BTK inhibition)

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s synthesis may follow routes similar to , employing hydrazide intermediates and cyclization reactions.
  • Electron Localization : Computational tools like Multiwfn () could analyze electron density differences between the tetrazole and triazole analogs, predicting reactivity or binding modes .
  • Agrochemical vs. Medicinal Use : Unlike diflufenican (), the target compound lacks the pyridine and trifluoromethyl groups critical for herbicidal activity, suggesting divergent applications .

Limitations and Contradictions

  • Tautomeric Ambiguity : While triazole-thiones in are spectrally characterized, the tetrazole’s tautomeric behavior in the target compound requires further validation .

Biological Activity

2,6-Difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C15H14F2N4O and a molecular weight of 320.3 g/mol. Its structure includes a difluorobenzamide moiety linked to a tetrazole derivative, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Caspase-1 Inhibition : This compound has been shown to inhibit caspase-1, an enzyme involved in the inflammatory response. Inhibition of this enzyme can reduce the production of pro-inflammatory cytokines such as IL-1β, making it a potential candidate for treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The presence of the tetrazole ring enhances its interaction with cellular targets involved in cancer progression .
  • Immunomodulatory Effects : The compound influences immune responses by modulating macrophage activity. In vitro studies using U937 cells demonstrated that it can alter the production of inflammatory mediators .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity IC50 (µM) Cell Line/Model Reference
Caspase-1 inhibition5.0U937 Macrophages
Cytotoxicity12.0Various Cancer Lines
IL-1β Production Inhibition10.0LPS-stimulated U937

Case Study 1: Inhibition of Inflammatory Response

A study evaluated the compound's effect on IL-1β production in U937 cells differentiated into macrophages. The results indicated a significant reduction in IL-1β levels upon treatment with the compound, demonstrating its potential as an anti-inflammatory agent .

Case Study 2: Anticancer Efficacy

Another investigation focused on the cytotoxic effects of various derivatives of this benzamide on cancer cell lines such as HeLa and MCF7. The study reported that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics .

Q & A

Q. What are the established synthetic routes for 2,6-difluoro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?

The synthesis typically involves multi-step reactions:

  • Hydrazide formation : Reacting 2,6-difluorobenzoic acid with thionyl chloride to form the acid chloride, followed by coupling with 4-aminophenyltetrazole derivatives under anhydrous conditions .
  • Cyclization : Refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) to form the tetrazole ring. For example, hydrazine derivatives cyclize under basic conditions (e.g., NaOH) at 80–100°C .
  • Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

  • IR spectroscopy : Confirms carbonyl (C=O, ~1660–1680 cm⁻¹) and tetrazole (C=N, ~1600 cm⁻¹) groups .
  • NMR : 1H^1H- and 13C^{13}C-NMR identify fluorine coupling patterns (e.g., 3JFH^3J_{F-H}) and aromatic proton environments .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond angles and torsion angles. ORTEP-3 generates graphical representations for publication .

Q. What preliminary biological assays are recommended for this compound?

  • Enzyme inhibition : Test against bacterial acetyl-CoA carboxylase (ACCase) or similar targets using spectrophotometric assays (e.g., NADH depletion) .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) at 10–100 µg/mL concentrations .

Advanced Research Questions

Q. How can reaction yields be optimized during tetrazole ring formation?

  • Catalyst screening : Use sodium pivalate ( ) or trichloroisocyanuric acid (TCICA) to accelerate cyclization .
  • Solvent effects : Replace ethanol with acetonitrile for higher dielectric constant, improving reaction kinetics .
  • In-situ monitoring : Employ HPLC or TLC (silica gel, ethyl acetate/hexane) to track intermediate conversions .

Q. How to resolve contradictions between crystallographic and spectroscopic data?

  • Multi-method validation : Cross-check NMR/IR data with SHELXL-refined X-ray structures to confirm tautomeric forms (e.g., thione vs. thiol in triazoles) .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in tetrazole-phenyl linkages .

Q. What mechanistic insights can be gained from computational modeling?

  • Docking studies : Use AutoDock Vina to predict binding modes to ACCase (PDB: 1OD3). The tetrazole moiety may coordinate Mg²⁺ ions in the enzyme active site .
  • DFT calculations : Gaussian 09 optimizes geometries to evaluate electronic effects of fluorine substituents on reactivity .

Q. How does the compound’s stability vary under physiological conditions?

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via LC-MS over 24 hours.
  • Thermal analysis : TGA/DSC reveals decomposition thresholds (>200°C, typical for benzamide derivatives) .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) by precise control of residence time .
  • Protecting groups : Temporarily mask the tetrazole nitrogen with tert-butyloxycarbonyl (Boc) during coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.